REACTION_CXSMILES
|
[Cl:1]CC1C=CC2OC(C3C=CC=CC=3)OC=2C=1.[N:18]1[CH:23]=[CH:22][CH:21]=[N:20][C:19]=1[N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1>C1(C)C(C)=CC=CC=1>[ClH:1].[N:18]1[CH:23]=[CH:22][CH:21]=[N:20][C:19]=1[N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1 |f:3.4|
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Name
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5-chloromethyl-2-phenyl benzo [d]-1,3-dioxole
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Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC2=C(OC(O2)C2=CC=CC=C2)C=C1
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
N1=C(N=CC=C1)N1CCNCC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
Cl.N1=C(N=CC=C1)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |